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Compound of Interest

Compound Name: FIIN-2

cat. No.: B15578185

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of FIIN-2, a potent and irreversible pan-
fibroblast growth factor receptor (FGFR) inhibitor. It details the inhibitor's selectivity profile,
mechanism of action, and the experimental protocols used for its characterization, offering
valuable insights for researchers in oncology and kinase inhibitor development.

Introduction

FIIN-2 is a next-generation covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1]
[2] It was developed through structure-based drug design to overcome resistance to first-
generation FGFR inhibitors, particularly mutations in the gatekeeper residue of the ATP-binding
pocket.[1][3] FIIN-2's mechanism involves the formation of a covalent bond with a conserved
cysteine residue in the P-loop of FGFRs, leading to irreversible inhibition.[3][4] This unique
binding mode, which stabilizes a "DFG-out" conformation of the kinase, allows FIIN-2 to
maintain activity against common resistance mutations.[2]

Selectivity Profile of FIIN-2

FIIN-2 exhibits potent inhibition of all four FGFR family members. Its selectivity has been
assessed through various biochemical and cellular assays.

Biochemical Kinase Inhibition
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The inhibitory activity of FIIN-2 against a panel of kinases is summarized in the table below.
The data highlights its potent activity against FGFRs and moderate activity against other
kinases such as EGFR, SRC, and YES.
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Kinase Target IC50 (nM) Assay Type Notes
Z'-lyte Enzyme Potent inhibition of
FGFR1 3.1 ]
Assay[1][5] wild-type FGFR1.
Z'-lyte Enzyme Strong inhibition of
FGFR2 4.3 _
Assay[1][5] wild-type FGFR2.
Z'-lyte Enzyme Effective inhibition of
FGFR3 27 _
Assay[1][5] wild-type FGFR3.
Z'-lyte Enzyme Moderate inhibition of
FGFR4 45 ;
Assay[1][5] wild-type FGFRA4.
Activity against a
SelectScreen (Z'-lyte)
FGFR1 V561M 89 o common gatekeeper
mutation.
Potent inhibition of a
Ba/F3 Cell )
FGFR2 V564M 58 (EC50) ) ) gatekeeper mutant in
Proliferation Assay[1]
a cellular context.
Reduced but still
In-vitro Kinase present activity
FGFR2 V564F 276 ,
Assay[6] against another
gatekeeper mutant.
_ , Variable but significant
In-vitro Kinase o
FGFR3 V555M 97-583 inhibition of a
Assay[6]
gatekeeper mutant.
Z'-lyte Enzyme Moderate off-target
EGFR 204 o
Assay[1][5] activity.
In-vitro Kinase Moderate off-target
SRC 330 o
Assay[6] activity.
In-vitro Kinase Moderate off-target
YES 365 -
Assay[6] activity.
BTK - KinomeScan[1] Identified as a

potential off-target but
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not confirmed in cell

assays.

Identified as a

potential off-target but

KIT - KinomeScan([1] _ _
not confirmed in cell
assays.
Ba/F3 Cell Poor potency against
FLT1 Poor

Proliferation Assay[1] this kinase.

Cellular Proliferation Inhibition

FIIN-2 effectively inhibits the proliferation of engineered Ba/F3 cells that are dependent on the
kinase activity of various FGFRs. The EC50 values in these cellular assays are in the single- to
double-digit nanomolar range, demonstrating good cell permeability and on-target activity.[7][8]
Notably, parental Ba/F3 cells, which are not dependent on FGFR signaling, are not significantly
affected at high concentrations of FIIN-2, indicating that the observed anti-proliferative effects
are not due to general cytotoxicity.[1]

Mechanism of Action and Signaling Pathway

FIIN-2 acts as an irreversible, ATP-competitive inhibitor.[8] The reactive acrylamide group on
FIIN-2 forms a covalent adduct with a specific cysteine residue located in the P-loop of the
FGFR kinase domain.[4] This covalent interaction locks the kinase in an inactive "DFG-out"
conformation, which is a key feature of its ability to overcome resistance mutations at the
gatekeeper residue.[2]

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and
survival. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and
autophosphorylate, initiating a downstream signaling cascade.[9] Key pathways activated
downstream of FGFR include the RAS-MAPK pathway and the PI3K-AKT pathway, both of
which are central to cancer cell growth and survival.[9] By inhibiting FGFR
autophosphorylation, FIIN-2 effectively blocks these downstream signals.
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FGFR signaling pathway and the inhibitory action of FIIN-2.
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Experimental Protocols

The characterization of FIIN-2's selectivity and potency relies on robust biochemical and cell-
based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely
correlated with the inhibitory activity of the compound.

Materials:

o ADP-Glo™ Kinase Assay Kit (Promega)

e Recombinant human FGFR kinases

e FIIN-2

o ATP

o Substrate peptide (e.g., poly(E,Y)4:1)

o Kinase assay buffer (40 mM Tris-HCI pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA)

o 384-well plates (white, opaque)

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of FIIN-2 in DMSO, then dilute further in kinase assay buffer.

In a 384-well plate, add 2.5 pL of the diluted FIIN-2 solution or DMSO (vehicle control).

Add 2.5 pL of a solution containing the kinase and substrate peptide to each well.

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

Initiate the kinase reaction by adding 5 pL of ATP solution to each well.
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Incubate the reaction at room temperature for 1 hour.

Stop the kinase reaction and deplete the remaining ATP by adding 5 puL of ADP-Glo™
Reagent.

Incubate for 40 minutes at room temperature.

Add 10 pL of Kinase Detection Reagent to convert ADP to ATP, which then drives a
luciferase reaction.

Incubate for 30 minutes at room temperature.
Measure the luminescence signal using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a four-parameter dose-response curve.
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Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
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Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Materials:

Ba/F3 cells engineered to be dependent on FGFR signaling.

Cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines).
FIIN-2

96-well plates (white, clear bottom)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Luminometer

Procedure:

Seed the FGFR-dependent Ba/F3 cells in a 96-well plate at a density of approximately 5,000
cells per well.

Allow the cells to attach and recover for 24 hours.

Prepare serial dilutions of FIIN-2 in the cell culture medium.

Treat the cells with the various concentrations of FIIN-2 or with DMSO as a vehicle control.
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture
medium in the well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
e Measure the luminescence using a plate reader.

o Calculate EC50 values by normalizing the data to the vehicle-treated cells and fitting to a
dose-response curve.

Conclusion

FIIN-2 is a highly potent, irreversible pan-FGFR inhibitor with a well-characterized selectivity
profile. Its unique covalent mechanism of action allows it to overcome common resistance
mutations that render first-generation inhibitors ineffective. The detailed experimental protocols
provided herein serve as a guide for the continued investigation and development of next-
generation kinase inhibitors. The data and methodologies presented are crucial for researchers
aiming to understand the nuances of covalent inhibition and to develop novel therapeutics for
FGFR-driven cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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